1-(3-Chloropropyl)-4-iodo-2-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Chloropropyl)-4-iodo-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H9ClF3IO. This compound is characterized by the presence of a chloropropyl group, an iodine atom, and a trifluoromethoxy group attached to a benzene ring. It is a versatile compound used in various fields of scientific research and industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-4-iodo-2-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the iodine atom to the benzene ring through electrophilic aromatic substitution.
Alkylation: Attachment of the chloropropyl group via Friedel-Crafts alkylation.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group using appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
1-(3-Chloropropyl)-4-iodo-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to remove halogen atoms.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-4-iodo-2-(trifluoromethoxy)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-4-iodo-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
1-(3-Chloropropyl)-4-iodo-2-(trifluoromethoxy)benzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-4-iodobenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
1-(3-Chloropropyl)-2-(trifluoromethoxy)benzene: Similar structure but different substitution pattern on the benzene ring, affecting its chemical behavior.
The presence of the trifluoromethoxy group in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs.
Properties
Molecular Formula |
C10H9ClF3IO |
---|---|
Molecular Weight |
364.53 g/mol |
IUPAC Name |
1-(3-chloropropyl)-4-iodo-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF3IO/c11-5-1-2-7-3-4-8(15)6-9(7)16-10(12,13)14/h3-4,6H,1-2,5H2 |
InChI Key |
WPALEFDNYQCWAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)OC(F)(F)F)CCCCl |
Origin of Product |
United States |
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